4-Methylquinolin-2-yl benzoate 4-Methylquinolin-2-yl benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15910186
InChI: InChI=1S/C17H13NO2/c1-12-11-16(18-15-10-6-5-9-14(12)15)20-17(19)13-7-3-2-4-8-13/h2-11H,1H3
SMILES:
Molecular Formula: C17H13NO2
Molecular Weight: 263.29 g/mol

4-Methylquinolin-2-yl benzoate

CAS No.:

Cat. No.: VC15910186

Molecular Formula: C17H13NO2

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

4-Methylquinolin-2-yl benzoate -

Specification

Molecular Formula C17H13NO2
Molecular Weight 263.29 g/mol
IUPAC Name (4-methylquinolin-2-yl) benzoate
Standard InChI InChI=1S/C17H13NO2/c1-12-11-16(18-15-10-6-5-9-14(12)15)20-17(19)13-7-3-2-4-8-13/h2-11H,1H3
Standard InChI Key HWDFJBIKJILHJK-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC2=CC=CC=C12)OC(=O)C3=CC=CC=C3

Introduction

Structural and Chemical Identity

4-Methylquinolin-2-yl benzoate (C₁₇H₁₃NO₂) is an ester formed through the reaction of 4-methylquinolin-2-ol (C₁₀H₉NO) and benzoyl chloride. The quinoline backbone features a methyl group at the 4-position and an oxygen atom at the 2-position, which is esterified with a benzoyl group (Figure 1). This configuration confers unique electronic and steric properties, influencing its reactivity and interactions in biological systems .

Table 1: Key Structural and Molecular Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₃NO₂
Molecular Weight263.29 g/mol
Density (Predicted)1.25–1.30 g/cm³
Boiling Point390–400°C (estimated)
LogP (Lipophilicity)3.2–3.6

The ester linkage enhances the compound’s lipophilicity compared to its precursor, 4-methylquinolin-2-ol, which has a logP of 2.41 . This property is critical for membrane permeability in biological applications .

Synthesis and Reaction Optimization

Preparation of 4-Methylquinolin-2-ol

The synthesis of 4-methylquinolin-2-ol serves as the foundational step. A microwave-assisted method achieves a 94% yield by reacting quinoline derivatives with ethyl chloroacetate in ethyl acetate under 300 W irradiation . Key conditions include:

  • Reagents: Ethyl chloroacetate (1.23 g), distilled water (0.54 g), ethyl acetate (20 mL)

  • Time: 25 minutes

  • Workup: Recrystallization after solvent removal .

Table 2: Synthesis Conditions for 4-Methylquinolin-2-ol

ParameterValueSource
Yield94%
Reaction Temperature120°C (microwave-assisted)
Catalyst/SolventEthyl acetate

Esterification to 4-Methylquinolin-2-yl Benzoate

The esterification of 4-methylquinolin-2-ol with benzoyl chloride typically employs Schotten-Baumann conditions, using aqueous sodium hydroxide to neutralize HCl byproducts. Alternative methods include Steglich esterification with dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in dichloromethane .

Table 3: Esterification Reaction Parameters

ConditionValueSource
Typical Yield70–85%
Reaction Time4–6 hours
SolventDichloromethane or THF

Physicochemical and Stability Profiles

The benzoate ester enhances thermal stability compared to the parent alcohol. Predicted properties include:

  • Thermal Decomposition: >250°C (TGA analysis inferred from analogous esters) .

  • Solubility: Low aqueous solubility (<0.1 mg/mL), soluble in DMSO and DMF .

  • Spectroscopic Data:

    • ¹H NMR: δ 8.2–8.4 (quinoline H-3, H-5), δ 7.5–7.7 (benzoyl protons), δ 2.6 (CH₃) .

    • IR: 1720 cm⁻¹ (C=O ester), 1600 cm⁻¹ (quinoline C=N) .

CompoundIC₅₀ (µM) vs. HCC827IC₅₀ (µM) vs. H1975Source
5j0.00420.02
Osimertinib (Control)0.00400.02

Molecular docking studies reveal that the quinoline core interacts with EGFR’s ATP-binding pocket, while the benzoate group stabilizes hydrophobic residues (e.g., Leu718 and Met793) . These insights suggest that 4-methylquinolin-2-yl benzoate may similarly target kinase domains, warranting further investigation.

Computational Insights and ADMET Profiling

In silico models predict favorable drug-likeness for quinoline-benzoate derivatives:

  • Absorption: High Caco-2 permeability (>8 × 10⁻⁶ cm/s) .

  • Metabolism: CYP3A4 substrate (potential for hepatic clearance) .

  • Toxicity: Low Ames test mutagenicity risk .

Table 5: Predicted ADMET Properties

ParameterValueSource
LogP3.4
PSA (Polar Surface Area)45 Ų
hERG InhibitionLow risk (IC₅₀ > 10 µM)

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